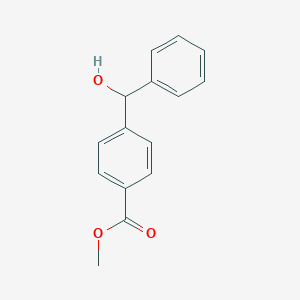

Methyl 4-(hydroxy(phenyl)methyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[hydroxy(phenyl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of Methyl 4-(α-hydroxybenzyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of methyl 4-(α-hydroxybenzyl)benzoate, a valuable secondary alcohol and ester in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the primary synthetic routes, offering detailed, step-by-step experimental protocols and a thorough discussion of the underlying chemical principles. The guide emphasizes practical, field-proven insights to ensure reproducibility and high-yield synthesis. Key analytical data for the characterization of the final product are also presented.

Introduction: Significance and Synthetic Strategy

Methyl 4-(α-hydroxybenzyl)benzoate is a bifunctional molecule featuring a secondary alcohol and a methyl ester. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialty materials. The strategic challenge in its synthesis lies in the selective reaction at one functional group while preserving the other. This guide will explore the most effective and commonly employed synthetic pathways to achieve this transformation with high fidelity.

The primary retrosynthetic disconnections for methyl 4-(α-hydroxybenzyl)benzoate point towards three main synthetic strategies:

-

Grignard Reaction: Formation of the carbon-carbon bond between the two aromatic rings by the nucleophilic addition of a phenyl Grignard reagent to an aldehyde.

-

Reduction of a Ketone Precursor: Selective reduction of a ketone to the corresponding secondary alcohol.

-

Cross-Benzoin Condensation: A cyanide- or N-heterocyclic carbene-catalyzed coupling of two different aldehydes.

This guide will focus on the Grignard reaction and the reduction of a ketone as the most direct and reliable methods for the preparation of methyl 4-(α-hydroxybenzyl)benzoate.

Synthetic Methodologies

Grignard Reaction: A Direct Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] In the context of preparing methyl 4-(α-hydroxybenzyl)benzoate, this method involves the reaction of phenylmagnesium bromide with methyl 4-formylbenzoate. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive and readily protonated by water.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.[2]

-

Slow Addition: The addition of the Grignard reagent to the aldehyde is exothermic. Slow, controlled addition helps to manage the reaction temperature and minimize side reactions.

-

Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. An acidic workup is necessary to protonate the alkoxide and yield the final alcohol product.

Experimental Workflow Diagram:

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol:

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Stir the mixture until the solids dissolve.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Reduction of Methyl 4-benzoylbenzoate

An alternative and often high-yielding route to methyl 4-(α-hydroxybenzyl)benzoate is the reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This method avoids the highly reactive Grignard reagent and is generally easier to perform. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it will reduce the ketone to a secondary alcohol without affecting the ester functionality.[5][6]

Causality of Experimental Choices:

-

Protic Solvent: The reduction with sodium borohydride is typically carried out in a protic solvent such as methanol or ethanol. The solvent not only dissolves the substrate and reagent but also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Temperature Control: While the reaction is generally not highly exothermic, performing it at a controlled temperature (e.g., 0 °C to room temperature) ensures selectivity and prevents potential side reactions.

-

Aqueous Workup: An aqueous workup is necessary to decompose any remaining borohydride reagent and to facilitate the isolation of the product.

Reaction Mechanism Diagram:

Caption: Mechanism of Ketone Reduction.

Detailed Experimental Protocol:

Materials:

-

Methyl 4-benzoylbenzoate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-benzoylbenzoate (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Characterization of Methyl 4-(α-hydroxybenzyl)benzoate

Accurate characterization of the final product is crucial for confirming its identity and purity. The following data are typical for methyl 4-(α-hydroxybenzyl)benzoate.[6]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol [6] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.38-7.26 (m, 5H), 5.85 (s, 1H), 3.91 (s, 3H), 2.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.9, 146.3, 142.0, 129.9, 129.2, 128.6, 127.9, 126.7, 126.3, 75.9, 52.1 |

| IR (KBr, cm⁻¹) | 3450-3300 (br, O-H), 3050, 2950, 1715 (C=O, ester), 1610, 1450, 1280, 1110, 750, 700 |

Conclusion

This technical guide has detailed two robust and reliable methods for the preparation of methyl 4-(α-hydroxybenzyl)benzoate: the Grignard reaction and the reduction of a ketone precursor. The choice between these methods will depend on the availability of starting materials, the scale of the synthesis, and the desired level of operational simplicity. The Grignard approach offers a direct route to the target molecule, while the reduction method provides a milder and often more straightforward alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]

-

Grignard Reaction - Jasperse. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective hydrogenation of methyl benzoate to benzaldehyde over a manganese‐based catalyst with weak acidity centres. Retrieved from [Link]

-

Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Cross-benzoin reactions using 2-substituted benzaldehydes. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

-

Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-formylbenzoate. Retrieved from [Link]

-

Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-METHOXYBENZALDEHYDE. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Studocu. (n.d.). Formation and Use of an Organometallic Reagent. Retrieved from [Link]

-

Chegg. (2018, February 18). EXPERIMENT #9 PREPARATION OF METHYL BENZOATE AND ITS REACTION WITH PHENYL GRIGNARD INTRODUCTION. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(hydroxy(phenyl)methyl)benzoate

Executive Summary

Methyl 4-(hydroxy(phenyl)methyl)benzoate (C₁₅H₁₄O₃, M.W. 242.27 g/mol ) is a bifunctional molecule of significant interest as a synthetic intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a secondary alcohol and a methyl ester on separate, conjugated aromatic rings, presents a distinct spectroscopic fingerprint. While comprehensive experimental spectra are not aggregated in publicly accessible databases, this guide provides an in-depth analysis of the expected spectroscopic data based on first principles and data from analogous structures. We will detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the chemical reasoning behind these predictions, and provide standardized protocols for their acquisition. This document serves as a predictive framework for researchers engaged in the synthesis and characterization of this molecule.

Molecular Structure and Synthetic Context

A robust analytical strategy is predicated on a clear understanding of the target molecule's structure and its likely synthetic origin. Contaminants, such as starting materials or byproducts, can significantly influence spectroscopic interpretation.

Molecular Structure

The structure contains three key regions for spectroscopic analysis: the monosubstituted phenyl ring, the para-substituted methyl benzoate ring, and the connecting stereocenter containing the benzylic proton and hydroxyl group.

Plausible Synthetic Route: Ketone Reduction

A common and efficient synthesis involves the reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). The primary goal of spectroscopic analysis is to confirm the conversion of the ketone carbonyl group into a secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the carbon-hydrogen framework.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for non-polar to moderately polar organic compounds. For observing the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

Predicted ¹H NMR Data & Interpretation

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The key diagnostic signals are the benzylic proton (H7) and the disappearance of any aldehyde proton from the starting material, methyl 4-formylbenzoate, if that were an alternative synthetic route.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.01 | Doublet (d) | 2H | H11, H13 | Protons on the benzoate ring, ortho to the electron-withdrawing ester group, are significantly deshielded. |

| ~ 7.45 | Doublet (d) | 2H | H10, H14 | Protons on the benzoate ring, ortho to the benzylic carbon, are less deshielded than H11/H13. |

| ~ 7.40 - 7.25 | Multiplet (m) | 5H | Phenyl H's | Protons of the unsubstituted phenyl ring (C1-C6) overlap in a complex multiplet, typical for monosubstituted rings. |

| ~ 5.85 | Singlet (s) | 1H | H7 (Benzylic) | The proton on the carbon bearing both an oxygen and two aromatic rings is highly deshielded. In CDCl₃, coupling to the -OH proton is often not observed. |

| ~ 3.91 | Singlet (s) | 3H | H18 (Methyl) | The methyl ester protons are in a predictable, uncoupled environment. |

| ~ 2.5 - 3.5 | Broad Singlet (br s) | 1H | H-O8 (Hydroxyl) | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It is often broad due to chemical exchange. |

Predicted ¹³C NMR Data & Interpretation

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The most critical observation is the presence of a signal in the carbinol region (~76 ppm) and the absence of a ketone signal (~195 ppm) from the starting material.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 166.8 | C15 (C=O) | The ester carbonyl carbon is highly deshielded. |

| ~ 146.5 | C12 (ipso) | Quaternary carbon of the benzoate ring attached to the ester. |

| ~ 143.5 | C4 (ipso) | Quaternary carbon of the phenyl ring attached to the benzylic carbon. |

| ~ 129.9 | C11, C13 | Aromatic CH carbons ortho to the ester group. |

| ~ 129.0 | C10, C14 | Aromatic CH carbons ortho to the benzylic carbon. |

| ~ 128.6 | Phenyl CH | Overlapping signals for the ortho and meta carbons of the unsubstituted phenyl ring. |

| ~ 127.8 | Phenyl CH | Signal for the para carbon of the unsubstituted phenyl ring. |

| ~ 126.5 | C9 (ipso) | Quaternary carbon of the benzoate ring attached to the benzylic carbon. |

| ~ 76.4 | C7 (Benzylic) | The sp³ carbon attached to the hydroxyl group and two rings appears in the characteristic carbinol region. |

| ~ 52.2 | C18 (Methyl) | The sp³ methyl carbon of the ester is the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a clear validation of the synthetic transformation.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.

Predicted IR Data & Interpretation

The IR spectrum should show two highly diagnostic peaks: a broad O-H stretch confirming the presence of the alcohol and a strong C=O stretch for the ester.

Table 3: Predicted Major IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol | This broad absorption is definitive proof of the successful reduction of the ketone. | | 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds. | | 2955 | Medium, Sharp | C-H Stretch | Methyl (sp³) | C-H stretching from the methyl ester group. | | ~ 1720 | Strong, Sharp | C=O Stretch | Ester | The strong, sharp carbonyl absorption is a hallmark of the ester functional group. | | 1610, 1500, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring | Skeletal vibrations of the two aromatic rings. | | 1300 - 1100 | Strong | C-O Stretch | Ester & Alcohol | Complex region with strong signals from both the C-O bond of the ester and the C-O bond of the alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structural components through analysis of fragmentation patterns.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, providing reproducible fragmentation patterns.

-

Analysis: A sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS), where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted MS Data & Interpretation

The mass spectrum will confirm the molecular weight and show characteristic fragmentation related to the molecule's structure.

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 242 , corresponding to the molecular formula C₁₅H₁₄O₃.[1]

-

Key Fragments: The stability of the benzylic carbocation heavily influences fragmentation.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 224 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol, a common fragmentation pathway. |

| 183 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, indicating the presence of the methyl ester. |

| 165 | [C₁₃H₉O]⁺ | A stable fragment resulting from the loss of water and a subsequent rearrangement. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, formed by cleavage alpha to the unsubstituted phenyl ring. This is often a very abundant peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |

Integrated Structural Elucidation

The conclusive identification of methyl 4-(hydroxy(phenyl)methyl)benzoate is achieved by synthesizing the information from all spectroscopic techniques:

-

Mass Spectrometry confirms the molecular weight is 242 g/mol .

-

IR Spectroscopy confirms the presence of an alcohol (broad O-H stretch ~3400 cm⁻¹) and an ester (strong C=O stretch ~1720 cm⁻¹).

-

¹³C NMR confirms the carbon count and identifies the specific carbon environments: an ester carbonyl (~167 ppm), a carbinol carbon (~76 ppm), a methyl group (~52 ppm), and the correct number of aromatic carbons.

-

¹H NMR provides the final, detailed picture, showing the correct number of protons in distinct regions: two sets of doublets for the para-substituted ring, a multiplet for the monosubstituted ring, a key benzylic singlet at ~5.85 ppm, and the methyl ester singlet at ~3.91 ppm.

Together, these data points leave no ambiguity and fully characterize the structure, confirming the successful synthesis of the target molecule.

References

-

The Royal Society of Chemistry. (2021). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 4-(hydroxy(phenyl)methyl)benzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 4-(hydroxy(phenyl)methyl)benzoate, a molecule incorporating a benzhydrol core and a methyl benzoate moiety. While a publicly available experimental spectrum for this specific compound is not cataloged, this paper presents a detailed, predictive analysis grounded in established NMR principles and substantiated by spectral data from closely related structural analogs. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into spectral interpretation, experimental design, and the application of advanced NMR techniques for unambiguous structural verification.

Molecular Structure and NMR Environments

Methyl 4-(hydroxy(phenyl)methyl)benzoate (C₁₅H₁₄O₃) possesses a unique arrangement of functional groups that give rise to a distinct NMR fingerprint. The key to spectral interpretation is identifying the chemically non-equivalent proton and carbon atoms within the molecule.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of methyl 4-(hydroxy(phenyl)methyl)benzoate with systematic labeling for ¹H and ¹³C NMR assignments.

Caption: Structure of methyl 4-(hydroxy(phenyl)methyl)benzoate with systematic labeling for ¹H and ¹³C NMR assignments.

The molecule contains 11 distinct proton environments and 11 unique carbon environments, taking into account the symmetry of the para-substituted benzene ring.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the analysis of analogous compounds, including benzhydrol and various substituted methyl benzoates.[1][2][3][4] The spectrum provides four key pieces of information: the number of signals, their chemical shift (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).

Predicted ¹H NMR Spectral Data

The following table summarizes the expected signals for a spectrum recorded in deuterated chloroform (CDCl₃).

| Signal Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | ~8.00 | Doublet (d) | 2H |

| H-3', H-5' | ~7.45 | Doublet (d) | 2H |

| H-2", H-3", H-4", H-5", H-6" | 7.25 - 7.40 | Multiplet (m) | 5H |

| H-7 | ~5.85 | Singlet (s) | 1H |

| -OH | 2.0 - 4.0 (variable) | Broad Singlet (br s) | 1H |

| -OCH₃ | ~3.91 | Singlet (s) | 3H |

Detailed Interpretation of Proton Signals

-

Aromatic Protons (H-2' to H-6' and H-2" to H-6"): The spectrum is expected to show two distinct regions for the aromatic protons.

-

The protons on the para-substituted ring (H-2', H-6', H-3', H-5') form a characteristic AA'BB' system that often appears as two distinct doublets.[3] The protons H-2' and H-6', being ortho to the electron-withdrawing ester group, are deshielded and appear further downfield (~8.00 ppm). The protons H-3' and H-5' appear slightly upfield (~7.45 ppm).

-

The five protons of the monosubstituted phenyl ring (H-2" to H-6") will overlap, producing a complex multiplet in the range of 7.25-7.40 ppm, a characteristic pattern for a benzhydrol moiety.[1][5]

-

-

Benzylic Methine Proton (H-7): This proton, attached to the same carbon as the hydroxyl group and both aromatic rings, is expected to appear as a sharp singlet around 5.85 ppm.[4] Its coupling to the adjacent hydroxyl proton is often not observed due to rapid chemical exchange of the -OH proton.

-

Hydroxyl Proton (-OH): This is a labile proton, and its chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[6][7] It typically appears as a broad singlet and can range from 2.0 to 4.0 ppm or even wider. Its identity can be unequivocally confirmed by performing a D₂O exchange experiment; upon adding a drop of D₂O to the NMR tube, the -OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[8]

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will therefore produce a sharp, distinct singlet at approximately 3.91 ppm, consistent with typical values for methyl benzoates.[2][3]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.

Predicted ¹³C NMR Spectral Data

| Signal Assignment (Label) | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~167.0 |

| C-1' | ~146.0 |

| C-1" | ~143.0 |

| C-4' | ~130.0 |

| C-2', C-6' | ~129.8 |

| C-4" | ~128.6 |

| C-3", C-5" | ~128.0 |

| C-2", C-6" | ~126.5 |

| C-7 | ~76.0 |

| -OCH₃ | ~52.2 |

Detailed Interpretation of Carbon Signals

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 167.0 ppm.[9]

-

Quaternary Aromatic Carbons (C-1', C-4', C-1"): The three aromatic carbons that do not have attached protons appear with lower intensity. C-1' and C-1", which are attached to the benzylic carbon C-7, are predicted around 146.0 and 143.0 ppm, respectively.[1][10] C-4', the carbon bearing the ester group, is expected around 130.0 ppm.

-

Protonated Aromatic Carbons: The remaining eight aromatic carbons appear between ~126 and ~130 ppm. The signals for C-2'/C-6' and C-3'/C-5' are distinct due to the para substitution pattern. The carbons of the monosubstituted ring (C-2"/C-6", C-3"/C-5", and C-4") will have chemical shifts similar to those in benzhydrol.[10]

-

Benzylic Carbon (C-7): The sp³-hybridized carbon attached to the hydroxyl group appears in the aliphatic region, predicted around 76.0 ppm.[1]

-

Methyl Carbon (-OCH₃): The methyl ester carbon is highly shielded and appears upfield at approximately 52.2 ppm.[2]

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial data, two-dimensional (2D) NMR experiments like COSY and HMBC are essential for confirming the connectivity and assignments, especially for complex structures.[11][12]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds.[13] In this molecule, COSY would show correlations between the adjacent aromatic protons on both rings (e.g., between H-2'/H-6' and H-3'/H-5'). If the hydroxyl proton exchange is slow enough, a cross-peak between the -OH proton and the benzylic H-7 proton might be visible.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds.[12][14] It is instrumental for connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

-

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) would confirm the methyl ester group.

-

Correlations from the benzylic proton (H-7) to the quaternary carbons of both rings (C-1' and C-1") would unambiguously link the benzhydrol core.

-

Correlations from the aromatic protons H-2'/H-6' to the carbonyl carbon would confirm the attachment of the ester group to the para-substituted ring.

Experimental Protocols

Acquiring high-quality NMR data requires meticulous sample preparation and proper instrument setup.[15][16]

Standard Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of methyl 4-(hydroxy(phenyl)methyl)benzoate for ¹H NMR, or 20-50 mg for ¹³C NMR.[16]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds. For resolving -OH coupling, DMSO-d₆ is often preferred as it slows down proton exchange.[17]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particulates, filtering if necessary.

-

Internal Standard: For precise chemical shift calibration, an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is common practice.[18]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final structure confirmation using a combination of NMR techniques.

Diagram 1: General workflow for NMR-based structure elucidation.

Visualization of Key Structural Correlations

The HMBC experiment is paramount for piecing together the molecular puzzle. The diagram below highlights the most crucial expected correlations for confirming the structure of methyl 4-(hydroxy(phenyl)methyl)benzoate.

Diagram 2: Key expected HMBC correlations for structural verification.

Conclusion

This guide provides a detailed predictive framework for the complete ¹H and ¹³C NMR spectral assignment of methyl 4-(hydroxy(phenyl)methyl)benzoate. By leveraging data from analogous structures, a robust interpretation of the chemical shifts, multiplicities, and key correlations has been established. The discussion of the labile hydroxyl proton and the outline of confirmatory 2D NMR experiments provide a comprehensive methodology for any researcher tasked with synthesizing or analyzing this compound. The provided protocols and workflows serve as a practical reference for obtaining high-fidelity NMR data for small molecule characterization.

References

-

Bulusu, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link]

-

Ferreira, N., & Almeida, F.C.L. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Available at: [Link]

-

Transtutors. (2022). H1 NMR And C13 NMR Analysis Of Benzhydrol. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Available at: [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

James, T. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Available at: [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

-

JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

-

Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]

-

Chegg. (2022). Question: NMR spectroscopy Note that the 1H-NMR of the benzhydrol product.... Available at: [Link]

-

Benzhydrol / Benzophenone NMR. (2019). YouTube. Available at: [Link]

-

University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

Sources

- 1. (Solved) - H1 NMR And C13 NMR Analysis Of Benzhydrol Include Peaks,... (1 Answer) | Transtutors [transtutors.com]

- 2. rsc.org [rsc.org]

- 3. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Benzhydrol(91-01-0) 13C NMR spectrum [chemicalbook.com]

- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(hydroxy(phenyl)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of methyl 4-(hydroxy(phenyl)methyl)benzoate, a molecule of interest in organic synthesis and medicinal chemistry. As a diarylmethane derivative, it belongs to a class of compounds with significant applications in drug discovery.[1] This document is structured to deliver not just data, but a deeper understanding of the experimental considerations and theoretical underpinnings relevant to this compound.

Molecular Structure and Identification

Methyl 4-(hydroxy(phenyl)methyl)benzoate is a secondary benzylic alcohol and a methyl ester of a benzoic acid derivative. Its unique structure, featuring two aromatic rings and key functional groups, dictates its chemical behavior and potential applications.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | methyl 4-[hydroxy(phenyl)methyl]benzoate | [2] |

| CAS Number | 108475-89-4 | |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | [2] |

| InChIKey | ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to bioavailability.

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | |

| Boiling Point | 397.781 °C at 760 mmHg | Predicted | |

| Aqueous Solubility | Predicted to be low | Theoretical | |

| pKa (Benzylic Alcohol) | ~16-18 | Estimated | [3] |

| LogP | 3.5 | Computed (XLogP3) | [4] |

| Hydrogen Bond Donor Count | 1 | Computed | [4] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [4] |

Melting and Boiling Point: Considerations for a High Molecular Weight, Polar Compound

Solubility Profile: Navigating Poor Aqueous Solubility

The calculated LogP of 3.5 indicates a significant lipophilic character, suggesting that methyl 4-(hydroxy(phenyl)methyl)benzoate has low solubility in water.[4] This is a critical consideration for drug development, as poor aqueous solubility can negatively impact bioavailability.

For a compound predicted to have low aqueous solubility, a robust experimental protocol is necessary to obtain reliable data. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

Caption: Workflow for determining thermodynamic solubility.

-

Causality in Experimental Design: The extended equilibration time is crucial to ensure that the solution is truly saturated, providing a thermodynamically stable measurement. The choice of analytical method (HPLC-UV or LC-MS) depends on the compound's chromophore and the required sensitivity. For compounds with poor UV absorbance, LC-MS is the preferred method.[7]

Acidity (pKa): The Role of the Benzylic Alcohol

The hydroxyl group of the benzylic alcohol is the primary acidic proton in this molecule. Its pKa is estimated to be in the range of 16-18, typical for secondary alcohols.[3] The electron-withdrawing effect of the para-substituted methyl benzoate group may slightly decrease the pKa compared to a simple diarylmethanol.

Synthesis and Chemical Reactivity

Methyl 4-(hydroxy(phenyl)methyl)benzoate can be synthesized through common organic reactions, primarily involving the formation of the C-C bond to the benzylic carbon.

Synthetic Pathways

Two primary retrosynthetic disconnections are most logical for this target molecule:

Caption: Retrosynthetic analysis of the target molecule.

The reaction of phenylmagnesium bromide with methyl 4-formylbenzoate is a classic Grignard reaction to form a secondary alcohol.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Addition of Aldehyde: A solution of methyl 4-formylbenzoate in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Expertise-Driven Rationale: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with water.[8] Dropwise addition of the aldehyde at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Alternatively, the reduction of methyl 4-benzoylbenzoate using a mild reducing agent like sodium borohydride will yield the desired secondary alcohol.

Step-by-Step Methodology:

-

Dissolution: Methyl 4-benzoylbenzoate is dissolved in a suitable solvent, typically methanol or ethanol.

-

Reduction: Sodium borohydride is added portion-wise to the solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the addition of water or a weak acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

-

Trustworthiness of the Protocol: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the ester functionality, making it a reliable choice for this transformation.[9][10]

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet or doublet for the benzylic proton, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets in the aromatic region for the protons of the two phenyl rings.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (~166 ppm), the benzylic carbon bearing the hydroxyl group (~75 ppm), the methyl ester carbon (~52 ppm), and various signals for the aromatic carbons.

-

FTIR: Key vibrational bands would be expected for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

Potential Applications and Toxicological Profile

Role in Medicinal Chemistry

The diarylmethane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] Methyl 4-(hydroxy(phenyl)methyl)benzoate, as a functionalized diarylmethane, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The hydroxyl and ester functionalities provide handles for further chemical modifications to explore structure-activity relationships.

Toxicological Assessment (In Silico)

In the absence of experimental toxicological data, computational (in silico) methods can provide an initial assessment of potential hazards.[11][12]

Caption: In silico toxicity prediction workflow.

Based on its structural alerts, the molecule is not expected to be a potent mutagen or carcinogen. However, as with many aromatic compounds, there is a potential for skin and eye irritation. A comprehensive toxicological evaluation would require in vitro and in vivo testing.

Conclusion

Methyl 4-(hydroxy(phenyl)methyl)benzoate is a compound with interesting physicochemical properties and significant potential as a synthetic intermediate. This guide has provided a detailed overview of its known and predicted characteristics, along with robust experimental protocols for its synthesis and analysis. While some experimental data remains to be elucidated, the information presented here offers a solid foundation for researchers and scientists working with this and related molecules in the field of drug discovery and development.

References

-

PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Stenutz, R. (n.d.). methyl 4-(3-hydroxyphenyl)benzoate. NIST. Retrieved January 22, 2026, from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). MyWeb. Retrieved January 22, 2026, from [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]

-

Methyl 4-hydroxybenzoate. (n.d.). BMRB. Retrieved January 22, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]

- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.

-

Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved January 22, 2026, from [Link]

-

Benzyl Alcohol. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Drugs containing diarylmethane motif. (2021, December). ResearchGate. Retrieved January 22, 2026, from [Link]

- Pilli, R., Chindan, B., & Rasappan, R. (2021, February 18). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved January 22, 2026, from [Link]

-

Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

-

Grignard Reaction. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Kim, S. (2020, May 14). In silico prediction of toxicity and its applications for chemicals at work. PMC. Retrieved January 22, 2026, from [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Making in silico predictive models for toxicology FAIR. (2023, April 8). e-Repositori UPF. Retrieved January 22, 2026, from [Link]

-

(3-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 3-hydroxy-4-methoxybenzoate. (n.d.). NP-MRD. Retrieved January 22, 2026, from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. Retrieved January 22, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]

-

In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC. Retrieved January 22, 2026, from [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (n.d.). Google Patents.

-

4β-Methyl-5-(3-Hydroxyphenyl)morphan Opioid Agonist. (n.d.). Amanote Research. Retrieved January 22, 2026, from [Link]

-

Methyl 4-Hydroxybenzoate. (n.d.). DrugBank. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. Sodium Borohydride [commonorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

"methyl 4-(hydroxy(phenyl)methyl)benzoate chemical structure and analysis"

An In-depth Technical Guide to the Structure, Synthesis, and Analysis of Methyl 4-(hydroxy(phenyl)methyl)benzoate

Introduction

Methyl 4-(hydroxy(phenyl)methyl)benzoate is a bifunctional organic molecule that incorporates a methyl benzoate core and a chiral secondary benzylic alcohol. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where stereochemistry is crucial. The presence of a chiral center necessitates precise analytical control to isolate and quantify the desired enantiomer, as biological systems often exhibit high stereoselectivity.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of the compound's synthesis and the rationale behind the selection of specific analytical techniques. We will explore its structural characterization, a robust synthetic protocol, and the critical analytical workflows required to ensure its chemical purity and enantiomeric integrity.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Molecular Architecture

Methyl 4-(hydroxy(phenyl)methyl)benzoate possesses a central chiral carbon atom, linking a 4-methoxycarbonylphenyl group and a phenyl group. This stereocenter dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers (R and S forms).

-

IUPAC Name: methyl 4-[hydroxy(phenyl)methyl]benzoate[1]

-

Molecular Formula: C₁₅H₁₄O₃[1]

-

Canonical SMILES: COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O[1]

Caption: 2D structure of methyl 4-(hydroxy(phenyl)methyl)benzoate highlighting the key functional groups.

Computed Physicochemical Data

A summary of key computed properties provides insight into the molecule's expected behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| Exact Mass | 242.094294304 Da | PubChem[1] |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Synthesis Pathway: Reductive Approach

The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate is most efficiently achieved via the selective reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This approach is favored due to the commercial availability of the starting material and the high selectivity offered by modern reducing agents.

Rationale for Synthetic Design

The core challenge is to reduce the ketone carbonyl to a secondary alcohol without affecting the chemically robust ester group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards esters, especially under controlled conditions (e.g., protic solvent, low temperature). This selectivity obviates the need for protecting the ester group, streamlining the synthesis into a single, high-yielding step.

Caption: Workflow for the synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate via ketone reduction.

Experimental Protocol: Synthesis

This protocol describes a general procedure. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-benzoylbenzoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the solution is acidic (pH ~2-3) and effervescence ceases. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure racemic product.

Comprehensive Analytical Characterization

Rigorous analysis is paramount to confirm the identity, purity, and, critically, the enantiomeric composition of the final compound.

Structural Verification: Spectroscopy and Spectrometry

A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The expected signals for methyl 4-(hydroxy(phenyl)methyl)benzoate in CDCl₃ are tabulated below, based on analyses of structurally similar compounds.[3][4]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| 166.5 | C=O (Ester) | |||

| 145-148 | Quaternary Ar-C | |||

| 140-142 | Quaternary Ar-C | |||

| 129.5 | Ar-CH | |||

| 128.5 | Ar-CH | |||

| 127.8 | Ar-CH | |||

| 126.5 | Ar-CH | |||

| 75.5 | CH-OH | |||

| 52.1 | O-CH₃ |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5][6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1725 - 1710 | C=O stretch | Ester |

| 1610, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1280 - 1250 | C-O stretch | Ester (asymmetric) |

| 1150 - 1050 | C-O stretch | Alcohol |

3.1.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, confirming the elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 242.09

-

Key Fragments:

-

m/z = 224: [M - H₂O]⁺ (Loss of water)

-

m/z = 211: [M - OCH₃]⁺ (Loss of methoxy radical)

-

m/z = 183: [M - COOCH₃]⁺ (Loss of carbomethoxy radical)

-

m/z = 165: [M - C₆H₅O]⁺ (Benzoyl cation fragment)

-

Purity and Enantiomeric Analysis: Chromatography

Chromatographic methods are essential for assessing both the chemical purity (presence of contaminants) and the stereochemical purity (ratio of enantiomers).

Caption: Analytical workflow for purity and enantiomeric excess determination.

3.2.1. Purity Determination by Reverse-Phase HPLC

A standard RP-HPLC method is used to determine the chemical purity of the synthesized compound.

-

Protocol: RP-HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

-

3.2.2. Enantiomeric Excess (ee) Determination by Chiral HPLC

The determination of enantiomeric excess is the most critical analytical step for chiral molecules.[7][8] It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Causality of Separation: CSPs, often based on polysaccharide derivatives like cellulose or amylose, contain chiral cavities and binding sites.[7] One enantiomer will fit more favorably into these sites, experiencing stronger interactions (e.g., hydrogen bonding, π-π stacking) and thus eluting later from the column.

-

Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). Column selection may require screening.

-

Mobile Phase: Typically a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:Isopropanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100

-

Conclusion

Methyl 4-(hydroxy(phenyl)methyl)benzoate serves as an exemplary case study for the synthesis and analysis of chiral intermediates in modern chemistry. Its successful preparation hinges on a selective reduction strategy, while its validation requires a multi-technique analytical approach. Standard spectroscopic methods (NMR, IR, MS) are indispensable for structural confirmation. However, for applications in drug development and asymmetric synthesis, the mastery of chiral chromatography is non-negotiable. The protocols and rationales presented in this guide provide a robust framework for researchers to produce and rigorously validate this compound, ensuring the highest standards of chemical and stereochemical integrity for downstream applications.

References

-

PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

-

ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS (PDF). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methyl benzoate compound.

-

University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate | C16H16O3 | CID 20076638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(hydroxy(phenyl)methyl)benzoate Derivatives

Foreword: The Benzhydrol Scaffold - A Privileged Structure in Modern Chemistry

The benzhydrol (diphenylmethanol) moiety is a cornerstone in medicinal chemistry and materials science. Its unique three-dimensional structure and synthetic versatility make it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Derivatives of this core structure are found in a wide array of pharmaceuticals, including antihistamines, antihypertensives, and various neuroactive agents.[1][2][3][4] The title compound, methyl 4-(hydroxy(phenyl)methyl)benzoate, is an exemplary member of this class, serving as a versatile intermediate for more complex molecular architectures.[5][6]

This guide provides a comprehensive overview of two robust synthetic pathways to access this key intermediate and details the necessary analytical techniques to verify its structural integrity and purity. The methodologies described herein are grounded in established chemical principles, offering both practical, step-by-step protocols and the underlying rationale for key experimental choices.

Part 1: Synthetic Strategies and Mechanistic Insights

The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate can be approached from two primary disconnection points, each offering distinct advantages. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Strategy 1: Reductive Conversion of a Ketone Precursor

This is arguably the most direct and high-yielding approach, involving the selective reduction of a ketone to a secondary alcohol. The key starting material is methyl 4-benzoylbenzoate.

Causality of Reagent Selection: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[7][8][9] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a mild and chemoselective agent that will readily reduce aldehydes and ketones without affecting less reactive functional groups like esters.[7][8] This selectivity is paramount to preserving the methyl benzoate moiety of the molecule. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also acts as a proton source during the workup phase.[7][10]

Reaction Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride (H⁻), which acts as the nucleophile. It attacks the partially positive, electrophilic carbon of the ketone's carbonyl group. This forces the pi electrons of the C=O bond to move onto the oxygen atom, forming a tetracoordinate borate intermediate. Subsequent addition of a protic source (water or alcohol during workup) protonates the resulting alkoxide to yield the final secondary alcohol product.[8][10]

Caption: Synthetic pathway via reduction of a ketone precursor.

Strategy 2: Grignard Addition to an Aldehyde Precursor

Causality of Reaction Conditions: Grignard reagents are potent nucleophiles and extremely strong bases.[11] Consequently, they react readily with any acidic protons, including those from water, alcohols, or carboxylic acids.[12] Therefore, the entire reaction must be conducted under strictly anhydrous (water-free) conditions using dried glassware and anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran). Failure to exclude moisture will quench the Grignard reagent, drastically reducing the yield.[12][13]

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[11][14] This addition breaks the C=O pi bond, forming a magnesium alkoxide salt intermediate. The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) in a workup step, which protonates the alkoxide to yield the final alcohol product and water-soluble magnesium salts.[11]

Caption: Synthetic pathway via Grignard addition to an aldehyde.

Part 2: Experimental Protocols and Data

The following protocols are presented as self-validating systems. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), to ensure the reaction is proceeding as expected before moving to the next phase.

Protocol 1: Synthesis via Ketone Reduction

Materials:

-

Methyl 4-benzoylbenzoate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, ice bath

Procedure:

-

Dissolution: Dissolve methyl 4-benzoylbenzoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Slow addition is necessary to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using TLC, eluting with a 3:1 Hexane:Ethyl Acetate mixture.[7] The reaction is complete when the starting ketone spot (higher Rƒ) is fully consumed and a new, more polar product spot (lower Rƒ) appears.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality: The water wash removes water-soluble byproducts, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white solid.[10]

Protocol 2: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings (1.2 eq)

-

Bromobenzene (1.1 eq)

-

Methyl 4-formylbenzoate (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Brine, Anhydrous MgSO₄

-

Three-neck flask, dropping funnel, condenser, nitrogen/argon atmosphere

Procedure:

-

Apparatus Setup: Assemble a three-neck flask (oven-dried) with a condenser, dropping funnel, and nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

-

Grignard Formation: Add a small amount of anhydrous ether to cover the magnesium. Add a few drops of bromobenzene (from a solution of 1.1 eq bromobenzene in anhydrous ether in the dropping funnel) to initiate the reaction. Initiation is indicated by bubble formation and a gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

Aldehyde Addition: Once the magnesium is consumed, cool the resulting Grignard reagent to 0 °C. Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous ether dropwise via the dropping funnel.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the alkoxide without causing side reactions that a strong acid might induce.

-

Extraction, Washing, and Drying: Follow steps 6-8 from Protocol 1.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 3: Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic, physical, and spectroscopic methods should be employed.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Benzhydrol:Melting point,Uses,Hazards_Chemicalbook [chemicalbook.com]

- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]

- 7. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 8. zenodo.org [zenodo.org]

- 9. chegg.com [chegg.com]

- 10. ivypanda.com [ivypanda.com]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Exploratory Reactions of Methyl 4-(hydroxy(phenyl)methyl)benzoate

This guide provides a comprehensive technical exploration of the chemical reactivity of methyl 4-(hydroxy(phenyl)methyl)benzoate, a bifunctional molecule with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis and subsequent transformations of this versatile secondary benzylic alcohol.

Introduction: The Chemical Landscape of Methyl 4-(hydroxy(phenyl)methyl)benzoate

Methyl 4-(hydroxy(phenyl)methyl)benzoate is a unique molecule possessing three key functional groups: a secondary benzylic alcohol, a methyl ester, and two aromatic rings. This distinct structural arrangement opens up a wide array of possibilities for chemical modification. The benzylic alcohol is a prime site for oxidation, reduction, esterification, and etherification, allowing for the introduction of diverse functionalities. The methyl ester provides a handle for hydrolysis and amidation reactions, while the aromatic rings can be subjected to electrophilic substitution, although the conditions for such reactions must be carefully chosen to avoid side reactions at the benzylic position.

This guide will focus on the exploratory reactions of the benzylic alcohol moiety, providing both the theoretical underpinnings and practical, field-proven protocols for its transformation.

Section 1: Synthesis of the Core Moiety: Methyl 4-(hydroxy(phenyl)methyl)benzoate

The most direct and efficient synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate is achieved through the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to methyl 4-formylbenzoate.

Synthetic Workflow

The overall synthetic pathway is a two-step process: the formation of the Grignard reagent followed by its reaction with the aldehyde.

Caption: Synthesis of the target molecule via Grignard reaction.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Methyl 4-formylbenzoate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a single crystal of iodine.

-